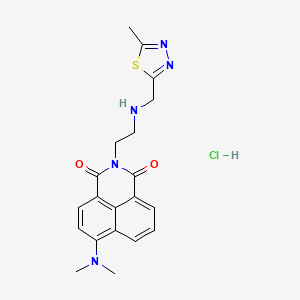
EMD-1204831
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EMD 1204831 is an inhibitor of the receptor tyrosine kinase MET (hepatocyte growth factor receptor) with potential antineoplastic activity. MET inhibitor EMD 1204831 selectively binds to MET tyrosine kinase, thereby disrupting MET-mediated signal transduction pathways. This may induce cell death in tumor cells overexpressing this kinase. MET is overexpressed or mutated in many tumor cell types, and plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Applications De Recherche Scientifique
Empirical Mode Decomposition in Fault Diagnosis
Empirical Mode Decomposition (EMD) is a vital signal processing technique for fault diagnosis in rotating machinery. It decomposes complex signals into intrinsic mode functions (IMFs), assisting in identifying and diagnosing faults in machinery components like bearings, gears, and rotors. However, challenges like mode mixing are addressed by Ensemble Empirical Mode Decomposition (EEMD), which enhances the extraction of physically meaningful components from the signal for accurate fault diagnosis (Lei et al., 2013), (Lei et al., 2009).
EMD in Analyzing Non-linear and Non-stationary Signals
EMD is acknowledged for its adaptive nature in analyzing non-linear and non-stationary signals. It's an essential tool in fields like meteorology, structural stability analysis, and medical studies. Despite its heuristic elements, methods like Synchrosqueezed Wavelet Transforms capture the essence of EMD, offering a structured approach to decompose functions into harmonic components (Daubechies et al., 2011).
EMD in Healthcare and Medical Research
EMD's adaptability extends to healthcare, where its application in HIV medication adherence research provides a robust and rich dataset. Its role in measuring antiretroviral adherence and the clarity it brings to adherence outcomes is significant, though it's not without pitfalls and requires clear reporting in studies for effective comparison (Fennie et al., 2006), (Bova et al., 2005).
EMD in Image Processing and Analysis
EMD proves its versatility in image retrieval, offering a robust metric based on the minimal cost to transform one distribution into another. This method is seen as more effective than histogram matching, adapting to variable-length representations and partial matching. Its application in remote sensing for fusing multisource data and generating high-quality satellite images showcases its potential in visual data processing (Rubner et al., 2000), (Shi et al., 2009).
Propriétés
Nom du produit |
EMD-1204831 |
|---|---|
Apparence |
Solid powder |
Synonymes |
EMD1204831; EMD-1204831; EMD 1204831.; NONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



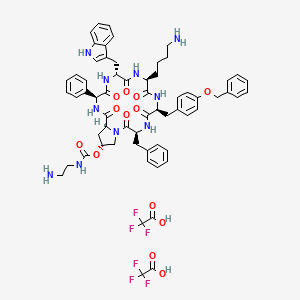
![1-(4-Hydroxycyclohexyl)-2-[[5-(2-trifluoromethoxyphenyl)-1H-indazol-3-yl]amino]-1H-benzimidazole-5-carboxylic acid (3-methylbutyl)amide](/img/structure/B1149994.png)
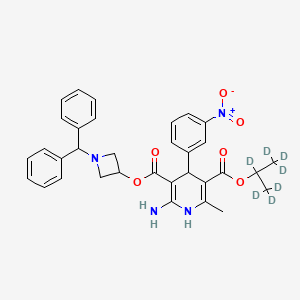
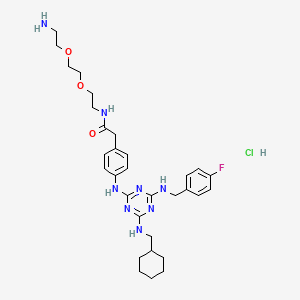
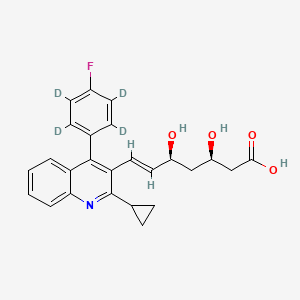
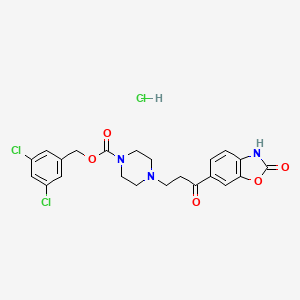
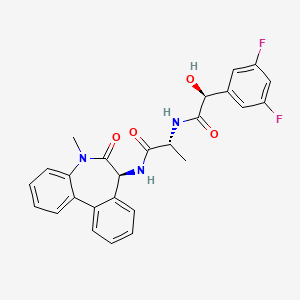
![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]propane-1,3-diamine;iodide](/img/structure/B1150014.png)
